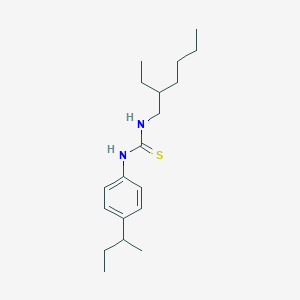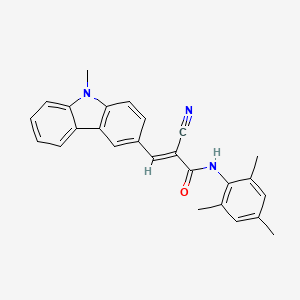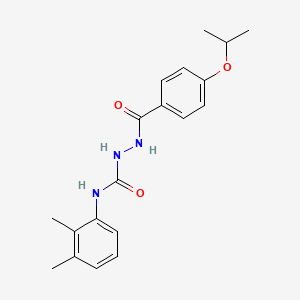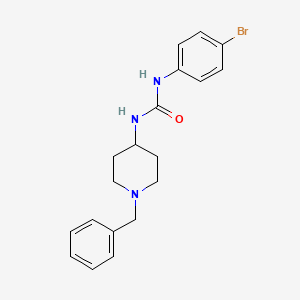![molecular formula C22H29NO2 B4283498 N-[1-(4-tert-butylphenyl)ethyl]-4-isopropoxybenzamide](/img/structure/B4283498.png)
N-[1-(4-tert-butylphenyl)ethyl]-4-isopropoxybenzamide
Vue d'ensemble
Description
N-[1-(4-tert-butylphenyl)ethyl]-4-isopropoxybenzamide, also known as TBE-31, is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. TBE-31 has been found to have anti-inflammatory, antioxidant, and anti-cancer effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of N-[1-(4-tert-butylphenyl)ethyl]-4-isopropoxybenzamide is not fully understood, but it is believed to act on multiple pathways in the body. N-[1-(4-tert-butylphenyl)ethyl]-4-isopropoxybenzamide has been found to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation, as well as activate antioxidant pathways.
Biochemical and Physiological Effects
N-[1-(4-tert-butylphenyl)ethyl]-4-isopropoxybenzamide has been shown to have several biochemical and physiological effects in the body. It has been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and contribute to disease. N-[1-(4-tert-butylphenyl)ethyl]-4-isopropoxybenzamide has also been found to inhibit the activity of certain enzymes involved in inflammation, such as COX-2 and iNOS. In addition, N-[1-(4-tert-butylphenyl)ethyl]-4-isopropoxybenzamide has been shown to activate antioxidant pathways, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(4-tert-butylphenyl)ethyl]-4-isopropoxybenzamide in lab experiments is its versatility. N-[1-(4-tert-butylphenyl)ethyl]-4-isopropoxybenzamide has been shown to have potential therapeutic effects in a variety of diseases, making it a useful compound for studying different pathways and disease models. However, one limitation of N-[1-(4-tert-butylphenyl)ethyl]-4-isopropoxybenzamide is its relatively low solubility, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for N-[1-(4-tert-butylphenyl)ethyl]-4-isopropoxybenzamide research. One area of interest is in the development of N-[1-(4-tert-butylphenyl)ethyl]-4-isopropoxybenzamide derivatives with improved solubility and bioavailability. Another direction is in the investigation of N-[1-(4-tert-butylphenyl)ethyl]-4-isopropoxybenzamide's potential as a combination therapy with other drugs. Additionally, further studies are needed to fully understand the mechanisms of action of N-[1-(4-tert-butylphenyl)ethyl]-4-isopropoxybenzamide and its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
N-[1-(4-tert-butylphenyl)ethyl]-4-isopropoxybenzamide has been studied for its potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, N-[1-(4-tert-butylphenyl)ethyl]-4-isopropoxybenzamide has been found to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. In neurodegenerative disease research, N-[1-(4-tert-butylphenyl)ethyl]-4-isopropoxybenzamide has been shown to have neuroprotective effects and improve cognitive function. Inflammatory diseases such as arthritis and colitis have also been studied, with N-[1-(4-tert-butylphenyl)ethyl]-4-isopropoxybenzamide demonstrating anti-inflammatory effects.
Propriétés
IUPAC Name |
N-[1-(4-tert-butylphenyl)ethyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-15(2)25-20-13-9-18(10-14-20)21(24)23-16(3)17-7-11-19(12-8-17)22(4,5)6/h7-16H,1-6H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTCETSMAMPXTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(C)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-({[(2-methoxy-5-methylphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4283432.png)
![N-(3,5-dimethoxyphenyl)-4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4283436.png)

![4-{3-[(4-acetylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenyl cyclohexanecarboxylate](/img/structure/B4283441.png)
![methyl 2-({2-cyano-3-[4-(pentyloxy)phenyl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4283448.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-1-naphthylacrylamide](/img/structure/B4283456.png)


![3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(2-ethylphenyl)acrylamide](/img/structure/B4283481.png)
![2-cyano-N-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}acrylamide](/img/structure/B4283484.png)

![N-[1-(4-ethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide](/img/structure/B4283505.png)
![2-{4-[3-(2-hydroxyethoxy)benzyl]-1-isobutyl-2-piperazinyl}ethanol](/img/structure/B4283509.png)